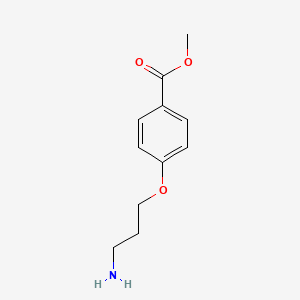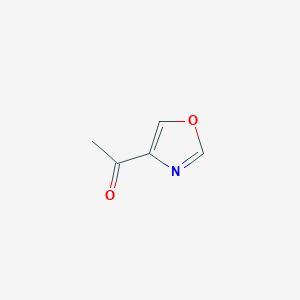![molecular formula C9H11Cl2N3O B3158604 {[3-(3-Pyridinyl)-5-isoxazolyl]methyl}amine dihydrochloride CAS No. 859239-27-3](/img/structure/B3158604.png)
{[3-(3-Pyridinyl)-5-isoxazolyl]methyl}amine dihydrochloride
Vue d'ensemble
Description
“{[3-(3-Pyridinyl)-5-isoxazolyl]methyl}amine dihydrochloride” is an organic compound with a molecular weight of 248.11 g/mol . It has potential applications in various fields of research and industry.
Molecular Structure Analysis
The InChI code for “this compound” is1S/C9H9N3O.2ClH/c10-6-7-5-9(12-13-7)8-3-1-2-4-11-8;;/h1-5H,6,10H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . More detailed physical and chemical properties may require specific experimental measurements.Applications De Recherche Scientifique
Isoxazoline and Heterocyclic Amines in Research
Isoxazoline derivatives and heterocyclic aromatic amines (HAAs) are significant in medicinal chemistry due to their biological and pharmacological properties. These compounds have been explored for their anticancer, antibacterial, and antitubercular activities, among others. The research applications of these compounds span from their use as chemical probes in understanding biological mechanisms to their development as therapeutic agents.
Anticancer Properties : Isoxazoline-containing natural products have been recognized for their potential as anticancer agents. Research indicates that these compounds can inhibit the growth of cancer cells, making them valuable in the development of new chemotherapeutic agents (Kaur et al., 2014).
Biological Significance in Diet : HAAs, particularly those formed during the cooking of meat, have been studied for their mutagenic and carcinogenic effects. Understanding the formation and impact of these compounds is crucial for assessing dietary risks and developing strategies to mitigate exposure (Zamora & Hidalgo, 2015).
Role in Food Safety : The analysis of HAAs in food products is important for food safety. Techniques have been developed to quantify these compounds in various matrices, contributing to the understanding of their role in food-related health risks (Teunissen et al., 2010).
Pharmacological Effects : Isoxazolines have been explored for their broad pharmacological effects, including anti-inflammatory and neuroprotective activities. This highlights the versatility of isoxazoline derivatives in therapeutic research and development (Becker et al., 2017).
Chemistry and Synthesis : The unique structural features of isoxazolines and HAAs make them interesting subjects for chemical synthesis and modification. Research in this area contributes to the discovery of novel compounds with potential applications in various fields of science and technology (Gomaa & Ali, 2020).
Safety and Hazards
Propriétés
IUPAC Name |
(3-pyridin-3-yl-1,2-oxazol-5-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O.2ClH/c10-5-8-4-9(12-13-8)7-2-1-3-11-6-7;;/h1-4,6H,5,10H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPBXGFSPGNRHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC(=C2)CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(4-Methyl-piperidin-1-yl)-ethoxy]-phenylamine](/img/structure/B3158521.png)

amine](/img/structure/B3158530.png)


![[(2-Oxo-2-piperidin-1-ylethyl)(phenyl)amino]-acetic acid](/img/structure/B3158556.png)



![(4-Chloro-pyrrolo[2,1-f][1,2,4]triazin-5-ylmethyl)-triethyl-ammonium bromide](/img/structure/B3158592.png)

![3,7-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B3158608.png)

![6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-amine](/img/structure/B3158616.png)